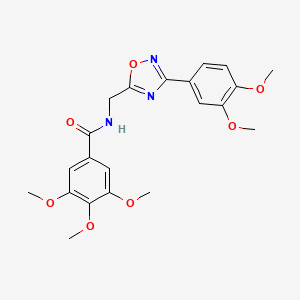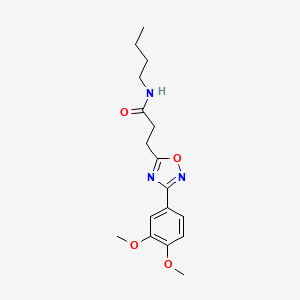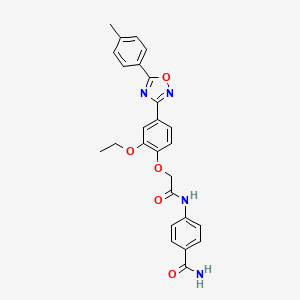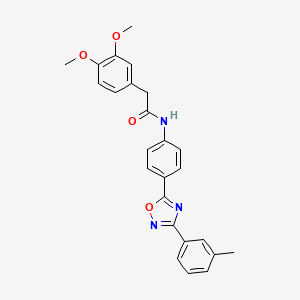![molecular formula C21H19ClN2O4S B7698472 N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)
N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide, also known as MpsB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including cancer and inflammation.
Mécanisme D'action
N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide acts by inhibiting the activity of the mitotic kinesin Eg5, which is essential for the formation and maintenance of the mitotic spindle. This inhibition results in the disruption of the spindle formation, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various scientific research studies. This compound has been shown to inhibit the growth of cancer cells by disrupting the mitotic spindle formation. Additionally, this compound has been studied for its potential anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide has several advantages for lab experiments, including its high potency and specificity for Eg5 inhibition. However, this compound also has some limitations, including its poor solubility and stability, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide. One area of research is the development of more stable and soluble analogs of this compound that could be more useful in experimental settings. Additionally, further research is needed to explore the potential therapeutic applications of this compound in various disease contexts, including cancer and inflammation.
In conclusion, this compound, or this compound, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has been extensively studied for its potential therapeutic applications, including cancer and inflammation. This compound acts by inhibiting the activity of the mitotic kinesin Eg5, which is essential for the formation and maintenance of the mitotic spindle. While this compound has several advantages for lab experiments, including its high potency and specificity, this compound also has some limitations, including its poor solubility and stability. There are several potential future directions for the study of this compound, including the development of more stable and soluble analogs and further research into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide involves several steps, including the formation of a sulfonamide intermediate, which is then coupled with a pyridine derivative. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the most promising areas of research is cancer therapy. This compound has been shown to inhibit the growth of cancer cells by disrupting the mitotic spindle formation, which is essential for cell division. This compound has also been studied for its potential anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfamoyl]-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-20-12-11-18(13-19(20)24-21(25)16-5-3-2-4-6-16)29(26,27)23-14-15-7-9-17(22)10-8-15/h2-13,23H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSDKCQMEQFKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)
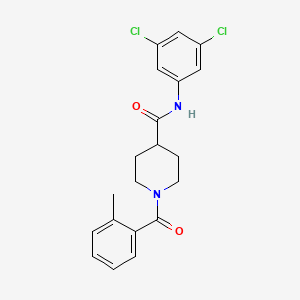
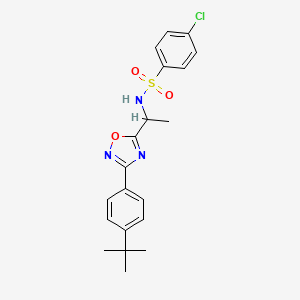
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide](/img/structure/B7698438.png)
